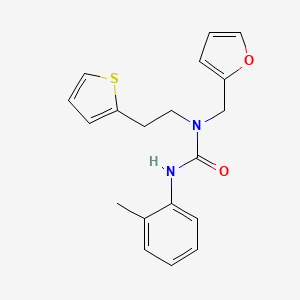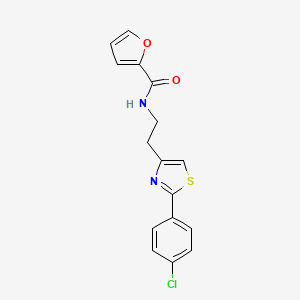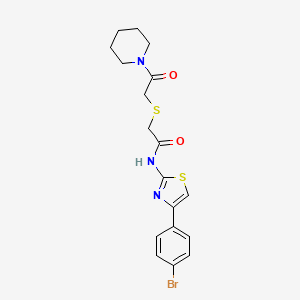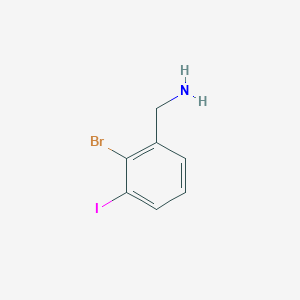
(E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17ClN4O3 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
The compound belongs to a class of compounds that have been synthesized and structurally analyzed for their potential applications in various fields of scientific research. For instance, derivatives of quinazolinone, similar to the target compound, have been synthesized through reactions involving key functional groups and analyzed using techniques like IR, NMR, and mass spectrometry. These compounds have shown promise in various biological activities, highlighting the significance of structural analysis in understanding their potential uses (Hayun et al., 2012).
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have been extensively studied for their antimicrobial and antifungal properties. Compounds with structural similarities to the target molecule have been synthesized and evaluated against a variety of bacterial and fungal strains, demonstrating significant antimicrobial and antifungal activities. These studies contribute to the understanding of the potential therapeutic applications of these compounds in treating infections (Patel & Shaikh, 2011; Desai et al., 2007).
Antioxidant Activities
The evaluation of antioxidant activities is another significant area of research for compounds within this class. Studies have shown that certain quinazolinone derivatives exhibit remarkable antioxidant capabilities, suggesting their potential use in preventing oxidative stress-related diseases. This area of research highlights the versatility of these compounds in scientific applications, beyond their antimicrobial and antifungal properties (Kurt et al., 2015).
Anti-inflammatory and Analgesic Properties
Research has also extended into the anti-inflammatory and analgesic properties of quinazolinone derivatives. Synthesis and evaluation of new compounds have demonstrated their potential as effective agents in reducing inflammation and pain, underscoring the broad therapeutic applications of these molecules in medical research (Farag et al., 2012).
Novel Synthesis Approaches
Innovative synthesis methods for creating quinazolinone derivatives, including green synthesis techniques, have been explored to improve the efficiency and environmental friendliness of producing these compounds. These approaches not only offer new pathways for compound synthesis but also align with the growing emphasis on sustainability in scientific research (Han et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-chloroaniline with 2-methoxyethyl isocyanate to form 1-(4-chlorophenyl)-3-(2-methoxyethyl)urea. This intermediate is then reacted with 2,3-dihydro-2-oxo-4(1H)-quinazolinylidene to form the final product.", "Starting Materials": [ "4-chloroaniline", "2-methoxyethyl isocyanate", "2,3-dihydro-2-oxo-4(1H)-quinazolinylidene" ], "Reaction": [ "Step 1: Condensation of 4-chloroaniline with 2-methoxyethyl isocyanate in the presence of a base such as triethylamine to form 1-(4-chlorophenyl)-3-(2-methoxyethyl)urea.", "Step 2: Reaction of 1-(4-chlorophenyl)-3-(2-methoxyethyl)urea with 2,3-dihydro-2-oxo-4(1H)-quinazolinylidene in the presence of a catalyst such as trifluoroacetic acid to form (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS番号 |
899984-29-3 |
分子式 |
C18H17ClN4O3 |
分子量 |
372.81 |
IUPAC名 |
1-(4-chlorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C18H17ClN4O3/c1-26-11-10-23-16(14-4-2-3-5-15(14)21-18(23)25)22-17(24)20-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H2,20,22,24) |
InChIキー |
VITYZJDJCRMJNR-CJLVFECKSA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3,4,5-triethoxybenzamide](/img/structure/B2638026.png)






![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2638034.png)

![N-[4-[3-(1-Methylpyrazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2638038.png)


![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2638044.png)
![(1Z)-2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide](/img/structure/B2638048.png)